molecular formula C8H7N5O B13128757 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one CAS No. 61382-85-2

4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one

Cat. No.: B13128757
CAS No.: 61382-85-2
M. Wt: 189.17 g/mol
InChI Key: YEVHZHQVYMFTML-UHFFFAOYSA-N
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Description

4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one is a heteroaromatic organic compound of significant interest in medicinal chemistry and materials science. This molecule features a 1,3,5-triazin-2(5H)-one core structure substituted with an amino group and a pyridin-4-yl ring, creating a multifunctional scaffold with potential for hydrogen bonding and metal coordination. Compounds based on the 1,3,5-triazine structure are widely used as key precursors in the synthesis of pharmaceuticals, agrochemicals, and ligands for catalysis . The presence of both amino and carbonyl groups on the triazine ring makes this compound a versatile building block for constructing more complex molecular architectures. Researchers value this scaffold for developing new active substances, and its structural similarity to other triazine derivatives suggests potential applications in creating polymers or ligands with specific electronic properties. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound's specific mechanisms of action and applications.

Properties

CAS No.

61382-85-2

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

4-amino-6-pyridin-4-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H7N5O/c9-7-11-6(12-8(14)13-7)5-1-3-10-4-2-5/h1-4H,(H3,9,11,12,13,14)

InChI Key

YEVHZHQVYMFTML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyridine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine or pyridine derivatives.

Scientific Research Applications

4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Metribuzin: The tert-butyl and methylthio groups enhance lipophilicity, improving soil retention and herbicidal activity against weeds . Antimicrobial Analogs: Derivatives with tert-butyl and methylthio substituents exhibit broad-spectrum antimicrobial activity, likely due to enhanced membrane penetration . Hydroxyatrazine: The hydroxyl and ethylamino groups increase polarity, making it a water-soluble metabolite of atrazine, critical for environmental monitoring .
  • Hydroxyl-containing analogs (e.g., hydroxyatrazine) exhibit higher water solubility, whereas methylthio groups (e.g., Metribuzin) reduce solubility but enhance soil adsorption .

Research Findings and Data

Key Physicochemical Properties

Property 4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one Metribuzin Hydroxyatrazine
Molecular Weight Not reported 214.29 183.21
LogP Estimated ~1.5 (pyridine enhances hydrophilicity) 1.8 1.02
Water Solubility Moderate (pyridine may improve solubility) Low High
Stability Likely stable under neutral conditions pH-sensitive Stable in aqueous

Biological Activity

4-Amino-6-(pyridin-4-yl)-1,3,5-triazin-2(5H)-one is a heterocyclic compound characterized by its triazine ring fused with a pyridine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C8H7N5O
  • Molecular Weight: 189.17 g/mol
  • CAS Number: 61382-85-2
  • IUPAC Name: 4-amino-6-pyridin-4-yl-1H-1,3,5-triazin-2-one

Synthesis

The synthesis of this compound typically involves the cyclization of 4-aminopyridine with cyanuric chloride in the presence of a base like triethylamine. This reaction is often conducted in organic solvents such as dichloromethane under controlled conditions to maximize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03
HepG2 (Liver)12.21

These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key signaling pathways involved in cell growth and survival. It has been shown to inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for protein synthesis and cell metabolism .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It may interact with specific enzymes by binding to their active sites, thus blocking substrate access and modulating metabolic pathways.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of triazine compounds have demonstrated antifungal activity. A novel series of derivatives showed promising results against various fungal strains, indicating a broad spectrum of biological activity .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Lung Cancer : A study evaluated the compound's effect on A549 cells and found it significantly reduced cell viability at low concentrations.
  • Breast Cancer Research : Research involving MCF-7 cells indicated that treatment with this compound led to apoptosis via upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins such as Bcl-2.

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